molecular formula C12H14OS2 B14391815 S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate CAS No. 88472-04-2

S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate

Katalognummer: B14391815
CAS-Nummer: 88472-04-2
Molekulargewicht: 238.4 g/mol
InChI-Schlüssel: KAXFFIHQJLLRGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a benzenecarbothioate group attached to a prop-1-en-1-yl chain, which is further substituted with a methylsulfanyl group. The compound’s molecular formula is C12H14OS2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with a suitable alkylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the benzenecarbothioic acid, followed by the addition of the alkylating agent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

88472-04-2

Molekularformel

C12H14OS2

Molekulargewicht

238.4 g/mol

IUPAC-Name

S-(2-methyl-1-methylsulfanylprop-1-enyl) benzenecarbothioate

InChI

InChI=1S/C12H14OS2/c1-9(2)12(14-3)15-11(13)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI-Schlüssel

KAXFFIHQJLLRGV-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(SC)SC(=O)C1=CC=CC=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.